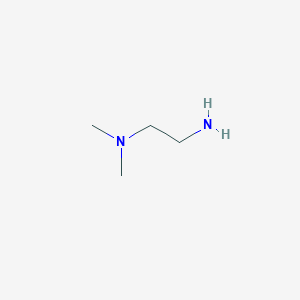
N,N-Dimethylethylenediamine
概要
説明
N,N’-Dimethylethylenediamine is used in DNA binding effect. It is used to enhance the adsorption of carbon dioxide. It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .
Synthesis Analysis
N,N’-Dimethylethylenediamine is synthesized using a mixture of 10 mol% Cu 2 O and 20 mol% N,N′-dimethylethylenediamine (DMEDA) to catalyze the reaction effectively . It is also prepared by the reaction of NiX 2 • 6 H 2 O (X = NO 3-, ClO 4-), bidentate amine, [Cu (oxpn)] [oxpn = N,N′-bis (3-aminopropyl)oxamide] and sodium nitrite in ethanolic solution .Molecular Structure Analysis
The molecular structure of N,N’-Dimethylethylenediamine can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
N,N’-Dimethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It is also used as a precursor to imidazolidines by condensation with ketones or with aldehydes .Physical And Chemical Properties Analysis
N,N’-Dimethylethylenediamine is a liquid with a refractive index of n20/D 1.431 (lit.), a boiling point of 119 °C (lit.), and a density of 0.819 g/mL at 20 °C (lit.) .科学的研究の応用
Determination of Short-Chain Fatty Acids
N,N-Dimethylethylenediamine (DMED) is used in the determination of short-chain fatty acids (SCFAs). It is used in a novel and sensitive method for the quantification of SCFAs, including C2–C6 SCFAs and their hydroxy derivatives, by liquid chromatography/tandem mass spectrometry (LC–MS/MS) upon DMED derivatization . This method has been applied to analyze SCFAs in the cecum and colon contents of mice infected with the influenza virus .
Synthesis of Asymmetric Ethylenediamine Derivatives
DMED is used in the synthesis of asymmetric ethylenediamine derivatives. The ring-opening reaction of aziridine with alkylamines over a series of ion-exchange resins was investigated, and DMED was obtained in an excellent yield of 97% . This method has been used to synthesize a series of asymmetric ethylenediamine derivatives .
DNA Binding Effect
DMED is used in DNA binding effect . However, the exact mechanism and implications of this application are not detailed in the source.
Enhancing the Adsorption of Carbon Dioxide
DMED is used to enhance the adsorption of carbon dioxide . This could have potential applications in carbon capture and storage technologies.
Ligand in Coordination Complexes
DMED acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) . These complexes could have various applications in catalysis, materials science, and more.
Synthesis of Oligonucleotides
N,N-Diethylethylenediamine was used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides .
Development of Imaging Agents for Melanoma
N,N-diethylethylenediamine was used to develop melanin targeted PET and single-photon emission computed tomography (SPECT) imaging agents for melanoma .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059357 | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylethylenediamine | |
CAS RN |
108-00-9 | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3A38X3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of N,N-Dimethylethylenediamine is C4H12N2, and its molecular weight is 88.15 g/mol.
A: Yes. [] Infrared and Raman spectroscopy studies on N,N-Dimethylethylenediamine, especially focusing on its N–H stretching frequencies, provide insight into the intramolecular and intermolecular hydrogen-bonding interactions within the molecule and with salts like lithium triflate and sodium triflate. []
A: N,N-Dimethylethylenediamine exhibits interesting behavior in aqueous solutions. When incorporated into polymers, such as derivatives of poly(2-vinyl-4,4-dimethylazlactone), it can induce inverse temperature aqueous solution characteristics. This effect is observed when the derivatives are not protonated. []
A: In the presence of air, ethylzinc m-terphenylcarboxylate complexes containing N,N-Dimethylethylenediamine undergo decomposition, leading to the formation of an oxozinc carboxylate complex, [Zn4O(ArCO2)6]. This complex exhibits a distinctive T symmetry. []
A: N,N-Dimethylethylenediamine serves as a crucial ligand in copper-mediated coupling reactions, particularly in the synthesis of ynamides. It assists in facilitating the coupling between 1,1-dibromo-1-alkenes and nitrogen nucleophiles. []
A: [] Theoretical studies using the wB97XD/6-311g level of theory reveal that N,N-Dimethylethylenediamine, when complexed with a CuI catalyst, plays a critical role in Ullman-like reactions, specifically in the arylation of substituted amides with iodoaniline. [] Its presence helps lower the reaction barrier and modifies the overall reactivity by decreasing the nitrogen charge, thereby facilitating the formation of a new carbon-nitrogen bond between the amide and the aryl iodide. []
A: Yes. Density functional theory (DFT) calculations have been employed to investigate the magnetic behavior of copper(II) azide polymers synthesized using N,N-Dimethylethylenediamine as a bridging ligand. [] These calculations help to understand the magnetic exchange interactions between copper(II) centers within the complex structures. []
A: The steric and electronic properties of N,N-Dimethylethylenediamine analogs significantly influence the structural features, spectroscopic properties, and electrochemical behavior of their copper(II) complexes. For instance, incorporating bulky substituents on the phenolate rings of tetradentate ligands can affect the stability of phenoxyl radical-copper(II) species generated during electrochemical oxidation. []
A: The stability of N,N-Dimethylethylenediamine-modified polymers in aqueous solutions depends on the specific polymer backbone and the pH of the solution. For example, poly(2-vinyl-4,4-dimethylazlactone) modified with picoylamine exhibits pH-dependent solubility, being soluble at low pH and becoming hydrophobic at around pH 4.0. []
A: N,N-Dimethylethylenediamine is utilized in synthesizing crosslinked quaternary amide-sulfonamide resins. These resins exhibit high efficiency in removing mercury ions from aqueous solutions, with a sorption capacity of approximately 3.0 mmol/g under non-buffered conditions. []
A: Yes. N,N-Dimethylethylenediamine has been employed in the modification of poly(beta-amino ester) for gene delivery applications. The modified polymers show promising results in terms of biodegradability, biocompatibility, and transfection efficiency in various cell lines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)